molecular formula C40H26O4 B8181245 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraphenol

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraphenol

Cat. No.: B8181245
M. Wt: 570.6 g/mol
InChI Key: QUTBOLCVZGYEJF-UHFFFAOYSA-N
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Description

4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetraphenol is an organic compound characterized by a pyrene core substituted with four phenol groups at the 1, 3, 6, and 8 positions. This compound is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications. The presence of the pyrene core imparts strong fluorescence properties, making it useful in optoelectronic devices and as a fluorescent probe.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetraphenol typically involves the following steps:

    Oxidation of Pyrene: The pyrene core is first oxidized to introduce functional groups at the desired positions.

    Substitution Reaction: Phenol groups are then introduced through substitution reactions, often using reagents like phenol and appropriate catalysts under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetraphenol undergoes various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones under specific conditions.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The phenol groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents like halogens or sulfonic acids in the presence of catalysts.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of various substituted phenol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetraphenol is primarily based on its ability to interact with various molecular targets through its phenol groups. These interactions can include hydrogen bonding, π-π stacking, and van der Waals forces. The compound’s fluorescence properties are attributed to the pyrene core, which can absorb and emit light at specific wavelengths, making it useful in imaging and sensing applications .

Comparison with Similar Compounds

Uniqueness: 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetraphenol is unique due to its combination of strong fluorescence properties and multiple reactive phenol groups, making it versatile for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

4-[3,6,8-tris(4-hydroxyphenyl)pyren-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H26O4/c41-27-9-1-23(2-10-27)35-21-36(24-3-11-28(42)12-4-24)32-19-20-34-38(26-7-15-30(44)16-8-26)22-37(25-5-13-29(43)14-6-25)33-18-17-31(35)39(32)40(33)34/h1-22,41-44H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTBOLCVZGYEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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